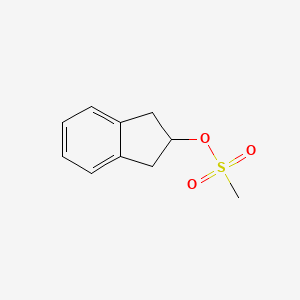

2,3-Dihydro-1h-inden-2-yl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIDFVNAHVRFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292154 | |

| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-72-0 | |

| Record name | NSC80565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-inden-2-yl-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-inden-2-yl methanesulfonate, a key organic intermediate, holds significant importance in the landscape of modern medicinal chemistry and drug development. Its unique structural features, particularly the reactive methanesulfonate (mesylate) group attached to the indane scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a crucial intermediate in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a sulfonate ester characterized by the CAS Number 777-72-0. Its molecular formula is C₁₀H₁₂O₃S, corresponding to a molecular weight of 212.27 g/mol .[1] While extensive experimental data on its physical properties are not widely published, its intended use as a high-quality reference standard in analytical method development, validation, and quality control applications underscores its purity and stability under defined conditions.[1]

| Property | Value | Reference |

| CAS Number | 777-72-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| Physical State | Solid (presumed based on related compounds) | |

| Solubility | Expected to be soluble in polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the mesylation of the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol. This reaction is a standard transformation in organic synthesis, where the hydroxyl group is converted into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution reactions.[2][4]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the mesylation of alcohols.[2][4]

Materials:

-

2,3-dihydro-1H-inden-2-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA).[2]

-

Anhydrous dichloromethane (DCM) or toluene as the solvent.[2]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-inden-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[2]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the indane ring system, typically in the range of δ 7.1-7.3 ppm. The benzylic protons (at C1 and C3) would likely appear as multiplets around δ 3.0-3.5 ppm. The proton at C2, attached to the mesylate group, would be shifted downfield to approximately δ 5.0-5.5 ppm due to the electron-withdrawing nature of the sulfonate ester. The methyl protons of the mesylate group would appear as a sharp singlet around δ 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl carbon of the mesylate group. The carbon bearing the mesylate group (C2) would be significantly deshielded, appearing in the range of δ 75-85 ppm. The benzylic carbons (C1 and C3) would resonate around δ 35-45 ppm, and the methyl carbon of the mesylate group would be expected around δ 38-40 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonate group, with strong S=O stretching vibrations typically appearing in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-O stretching would be present around 1000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely in electrospray ionization (ESI), adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methanesulfonate group or cleavage of the indane ring.

Reactivity and Mechanistic Insights

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the methanesulfonate anion. This facilitates nucleophilic substitution reactions at the C2 position of the indane ring system.

Nucleophilic Substitution Reactions

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, azides, thiols, and carbanions.[5] The stereochemistry of the reaction typically proceeds with inversion of configuration at the C2 center.

Caption: General Sₙ2 reaction of this compound.

The kinetics and mechanism of nucleophilic substitution reactions of similar indan-2-yl arenesulfonates have been studied, providing insights into the transition state of these reactions.[5] These studies suggest a concerted Sₙ2 mechanism.

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a critical intermediate for introducing diversity at the 2-position of this scaffold, which is often crucial for modulating pharmacological activity.

Synthesis of Melatonergic Ligands

A notable application of this intermediate is in the synthesis of novel melatonergic ligands.[4] Melatonin receptor agonists are of significant interest for the treatment of sleep disorders and other conditions related to circadian rhythms.[6][7] The synthesis of these ligands often involves the displacement of the mesylate group with a nucleophile containing the desired pharmacophoric elements. For instance, the mesylate can be displaced by a protected amine, which can then be further elaborated to introduce the side chains necessary for melatonin receptor binding.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from 2,3-dihydro-1H-inden-2-ol and its reactivity as an electrophile in nucleophilic substitution reactions make it an ideal precursor for the construction of diverse molecular libraries based on the 2,3-dihydro-1H-indene scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this important building block in the design and synthesis of novel therapeutic agents. As with all reactive chemical intermediates, appropriate safety precautions must be observed during its handling and use.

References

-

Breton, G. W. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules2011 , 16(11), 9553-9561. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

Lu, W., et al. Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. ACS Medicinal Chemistry Letters2014 , 5(7), 821-826. [Link]

- Wisconsin Alumni Research Foundation.

-

Breton, G. W. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]

-

Antonenko, S. N., et al. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules2022 , 27(21), 7529. [Link]

- Google Patents. US20050234104A1 - 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)

-

Lee, S., et al. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics2021 , 13(8), 1185. [Link]

- Google Patents.

-

Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

Lee, I., et al. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 21998 , 1935-1941. [Link]

-

Heravi, M. M., et al. Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. ResearchGate. [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Google Patents.

-

Hardeland, R. Melatonergic drugs in development. Expert Opinion on Investigational Drugs2014 , 23(10), 1371-1382. [Link]

-

Wikipedia. Methanesulfonic acid. [Link]

-

National Toxicology Program. RoC Profile: Methyl Methanesulfonate. [Link]

-

Grivas, K., & Samara, M. Melatonin and melatonergic drugs in sleep disorders. Sleep Medicine2017 , 31, 86-94. [Link]

-

Morita, J., et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry2005 , 7(10), 755-757. [Link]

-

Lee, I., et al. Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 21999 , 215-220. [Link]

-

May, J. A., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society2015 , 137(28), 8979-8982. [Link]

-

PubChem. Methanesulfonic Acid. [Link]

-

Liu, S.-Y., et al. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Angewandte Chemie International Edition2012 , 51(23), 5683-5686. [Link]

-

ResearchGate. 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

-

Waly, N. E., et al. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Journal of Clinical Medicine2023 , 12(3), 882. [Link]

-

Fountoulakis, K. N., et al. Melatonergic agents influence the sleep-wake and circadian rhythms in healthy and psychiatric participants: a systematic review and meta-analysis of randomized controlled trials. Molecular Psychiatry2021 , 26(8), 4172-4190. [Link]

-

Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). [Link]

Sources

- 1. This compound | CAS No: 777-72-0 [aquigenbio.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin and melatonergic drugs in sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

This guide provides a comprehensive technical overview of the synthesis and definitive structure elucidation of 2,3-dihydro-1H-inden-2-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale behind the experimental design, from synthesis to the application of advanced spectroscopic techniques.

Introduction

This compound, also known as 2-indanyl mesylate, is a key intermediate in organic synthesis. Its structure, comprising a bicyclic indane core and a reactive methanesulfonate (mesylate) group, makes it a valuable precursor for introducing the indane moiety into larger molecules, a common motif in pharmacologically active compounds. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] Accurate confirmation of its molecular structure is therefore of paramount importance for ensuring the identity and purity of subsequent products in a synthetic pathway. This guide will walk through a logical, self-validating workflow for its synthesis and structural verification using a suite of modern analytical techniques.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the mesylation of its corresponding alcohol, 2,3-dihydro-1H-inden-2-ol (2-indanol). This reaction is a standard procedure in organic chemistry for converting a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.[1][2]

Reaction Scheme

Caption: Synthesis of this compound from 2-indanol.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-indanol (1.0 eq.) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction.[3]

-

Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-indanol) is consumed.

-

Work-up: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washing steps remove excess triethylamine, unreacted methanesulfonyl chloride, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to afford the final product as a white to off-white solid.

Structure Elucidation Workflow

A multi-technique spectroscopic approach is employed to unambiguously determine the structure of the synthesized compound. This self-validating system ensures that the data from each technique corroborates the others, leading to a definitive structural assignment.

Sources

Spectroscopic Elucidation of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: A Technical Guide

Introduction

2,3-Dihydro-1H-inden-2-yl methanesulfonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents, possesses a structure worthy of detailed spectroscopic examination. Its molecular architecture, comprising a bicyclic indane core and a reactive methanesulfonate leaving group, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As direct experimental spectra are not universally published, this document synthesizes data from analogous structures and predictive models to offer a robust characterization for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through extensive literature on related indane and sulfonate ester compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The inherent symmetry of the indane moiety and the influence of the electron-withdrawing methanesulfonate group give rise to a predictable and interpretable set of signals in both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and instrument setup is crucial for acquiring high-quality NMR data. The following protocol is recommended:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Perform a proton-decoupled experiment to obtain singlet peaks for each unique carbon.

-

Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, methine, and methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H (H4, H5, H6, H7) | 7.15 - 7.30 | Multiplet | - | 4H |

| H2 | ~5.20 | Quintet | ~6.5 | 1H |

| H1, H3 | ~3.30 (dd), ~3.10 (dd) | Doublet of Doublets (AB system) | J_gem ≈ 16, J_vic ≈ 6.5 | 4H |

| -SO₂CH₃ | ~3.05 | Singlet | - | 3H |

-

Aromatic Protons (H4, H5, H6, H7): These protons on the benzene ring are expected to appear as a complex multiplet in the range of 7.15-7.30 ppm, a characteristic region for aromatic hydrogens.[3]

-

Methine Proton (H2): The proton at the C2 position, directly attached to the carbon bearing the methanesulfonate group, will be significantly deshielded due to the electron-withdrawing nature of the sulfonate ester. It is predicted to appear around 5.20 ppm. The multiplicity should be a quintet (or a multiplet resembling a quintet) due to coupling with the four neighboring benzylic protons on C1 and C3.

-

Benzylic Protons (H1, H3): The four protons on the benzylic carbons (C1 and C3) are diastereotopic and will likely appear as two distinct sets of signals. They will form a complex pattern, likely two overlapping doublets of doublets, in the region of 3.10-3.30 ppm.[2][4]

-

Methyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group on the methanesulfonate moiety will appear as a sharp singlet, shifted downfield to around 3.05 ppm due to the adjacent sulfonyl group.[5]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary, C3a, C7a) | ~140.0 |

| Ar-CH (C4, C5, C6, C7) | ~125.0 - 128.0 |

| C2 | ~80.0 |

| -SO₂C H₃ | ~38.0 |

| C1, C3 | ~36.0 |

-

Aromatic Carbons (C3a, C7a, C4, C5, C6, C7): The quaternary aromatic carbons are expected around 140.0 ppm, while the protonated aromatic carbons will resonate between 125.0 and 128.0 ppm.

-

C2 Carbon: The carbon directly attached to the oxygen of the sulfonate ester will be significantly deshielded and is predicted to appear at approximately 80.0 ppm.

-

Benzylic Carbons (C1, C3): The benzylic carbons are expected to resonate around 36.0 ppm.

-

Methyl Carbon (-SO₂CH₃): The carbon of the methyl group in the methanesulfonate moiety is predicted to be around 38.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For this compound, the characteristic vibrations of the sulfonate ester and the aromatic ring are of primary interest.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. ATR provides a simpler alternative by placing the solid sample directly on the crystal.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonate group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1350 | S=O asymmetric stretch | Sulfonate ester (R-SO₂-OR') |

| ~1170 | S=O symmetric stretch | Sulfonate ester (R-SO₂-OR') |

| ~960 | S-O stretch | Sulfonate ester (R-SO₂-OR') |

-

S=O Stretching Vibrations: The most diagnostic peaks for a methanesulfonate ester are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.[6][7][8]

-

S-O Stretching Vibration: A strong absorption corresponding to the S-O single bond stretch is anticipated around 960 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also feature C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the indane and methyl groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: Characteristic absorptions for the aromatic ring C=C stretching will be observed in the 1600-1470 cm⁻¹ region.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Caption: Workflow for Mass Spectrometric Analysis.

MS Spectral Interpretation

The molecular formula of this compound is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol .[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion | Fragmentation Pathway |

| 213.0 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 133.1 | [C₉H₉O]⁺ | Loss of methanesulfonic acid (CH₃SO₃H) |

| 117.1 | [C₉H₉]⁺ | Loss of the methanesulfonate group and subsequent rearrangement |

| 95.0 | [CH₃SO₂]⁺ | Cleavage of the O-C bond |

| 79.0 | [CH₃SO]⁺ | Further fragmentation of the methanesulfonyl cation |

-

Molecular Ion: In ESI-MS, the base peak is likely to be the protonated molecular ion [M+H]⁺ at m/z 213.0.

-

Loss of Methanesulfonic Acid: A common fragmentation pathway for sulfonate esters is the loss of the corresponding sulfonic acid. In this case, the loss of methanesulfonic acid (CH₃SO₃H, MW = 96.11) from the protonated molecular ion would lead to a fragment at m/z 117.1, corresponding to the indenyl cation [C₉H₉]⁺.

-

Indane-related Fragments: Cleavage of the C-O bond can lead to the formation of an ion at m/z 133.1, corresponding to the protonated 2-indanol.

-

Methanesulfonyl Fragments: The methanesulfonyl cation [CH₃SO₂]⁺ at m/z 95.0 and its subsequent fragmentation product [CH₃SO]⁺ at m/z 79.0 are also expected to be observed.[10][11]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive, albeit predictive, framework for understanding the key spectroscopic features of this molecule. The predicted data, derived from established principles and analysis of related compounds, offers a reliable reference for researchers in the synthesis and application of this important chemical intermediate. Rigorous experimental verification against a certified reference standard is always recommended for definitive structural confirmation.[1]

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

New Journal of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0023593). Retrieved from [Link]

-

Zweep, N., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(10), 12343-12353. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). (2,3-dihydro-1h-inden-2-yl)methanesulfonyl chloride (C10H11ClO2S). Retrieved from [Link]

-

LookChem. (n.d.). Cas 4254-29-9, 2-Indanol. Retrieved from [Link]

-

Jovanovic, J., et al. (2007). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 72(5), 457-464. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonic acid, cmpd with 3-ethyl-2-(1-methyl-2-piperidyl)indole. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Methanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methanesulfonic acid, 1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, calcium salt (2:1). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonic Acid. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonic acid, sodium salt. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CAS No: 777-72-0 [aquigenbio.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]

- 6. Methanesulfonic acid, cmpd with 3-ethyl-2-(1-methyl-2-piperidyl)indole [webbook.nist.gov]

- 7. Methanesulfonic anhydride [webbook.nist.gov]

- 8. Methanesulfonic acid, sodium salt [webbook.nist.gov]

- 9. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 10. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methanesulfonic acid, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS No. 777-72-0).[1][2] As a key intermediate in various synthetic pathways, a thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This document consolidates available data on its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and characterization, grounded in established chemical principles.

Molecular and Structural Data

This compound is an ester of methanesulfonic acid and 2-indanol. The methanesulfonyl group (mesylate) is a good leaving group in nucleophilic substitution reactions, making this compound a valuable precursor in organic synthesis.

Table 1: Molecular and Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 777-72-0 | [1][2] |

| Molecular Formula | C10H12O3S | [1][2] |

| Molecular Weight | 212.27 g/mol | [1][2] |

| Synonyms | 2-Indanyl methanesulfonate, Methanesulfonic acid 2,3-dihydro-1H-inden-2-yl ester | [2] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="CH"]; C9 [label="CH2"]; C10 [label="CH2"]; O1 [label="O"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O"]; O3 [label="O"]; C11 [label="CH3"];

// Edges for the indane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C1;

// Edges for the methanesulfonate group C8 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- C11;

// Positioning C1 [pos="0,0!"]; C6 [pos="-1.2,-0.5!"]; C5 [pos="-1.2,-1.5!"]; C4 [pos="0,-2!"]; C3 [pos="1.2,-1.5!"]; C2 [pos="1.2,-0.5!"]; C7 [pos="-0.8,1!"]; C9 [pos="0.8,1!"]; C8 [pos="0,2!"]; O1 [pos="0,3!"]; S [pos="0,4!"]; O2 [pos="-1,4.5!"]; O3 [pos="1,4.5!"]; C11 [pos="0,5.5!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The precise experimental data for some physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and the properties of analogous compounds, we can infer and predict certain characteristics.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Likely a solid at room temperature. | Based on the increased molecular weight and intermolecular forces compared to its alcohol precursor. Commercial suppliers list it for sale in solid quantities (e.g., 1g).[2] |

| Melting Point | Not experimentally determined in available literature. | Expected to be significantly higher than methanesulfonic acid (20 °C) and likely a solid at room temperature.[3] |

| Boiling Point | Not experimentally determined. | Expected to be higher than the precursor, (2,3-Dihydro-1H-inden-2-yl)methanol (264 °C), due to increased molecular weight.[4] Decomposition may occur at high temperatures. |

| Solubility | Soluble in many organic solvents. | Methanesulfonates are generally soluble in a range of organic solvents.[5] Expected to be soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely has low solubility in water. |

| Storage | Sealed in a dry environment at room temperature. | As recommended by commercial suppliers.[2] |

Rationale Behind Solubility Prediction

The principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound. The molecule possesses both a relatively non-polar indane ring system and a polar methanesulfonate group. This dual character suggests miscibility with a range of organic solvents. Its solubility in polar aprotic solvents like acetone and ethyl acetate is anticipated due to dipole-dipole interactions with the sulfonate group. Chlorinated solvents such as dichloromethane are also likely to be effective due to their ability to dissolve a wide array of organic compounds. Conversely, the large hydrocarbon component (the indane ring) will limit its solubility in water, a highly polar protic solvent. Similarly, its polarity will reduce its solubility in very non-polar solvents like hexanes.

Spectroscopic Characterization

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indane ring, the methylene protons, the methine proton attached to the mesylate group, and the methyl protons of the mesylate group.

Table 3: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.1 - 7.3 | Multiplet |

| CH-OMs | ~5.0 | Multiplet |

| Indane CH₂ | 2.8 - 3.4 | Multiplets |

| Mesylate CH₃ | ~3.0 | Singlet |

¹³C-NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C-NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 120 - 145 |

| CH-OMs | 75 - 85 |

| Indane CH₂ | 30 - 40 |

| Mesylate CH₃ | ~40 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 5: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| S=O (sulfonate) | 1350 - 1370 (asymmetric) and 1170 - 1190 (symmetric) |

| C-O (ester) | 1000 - 1300 |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reaction of (2,3-Dihydro-1H-inden-2-yl)methanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.[6]

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

-

Preparation: To a solution of (2,3-Dihydro-1H-inden-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).

-

Reaction: To the stirred solution, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling methanesulfonate esters should be followed. These compounds are often classified as irritants and may be harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

This technical guide has synthesized the available and predicted information on the physical characteristics of this compound. While some experimental data remains to be published, the provided information on its molecular properties, predicted physicochemical and spectroscopic characteristics, along with a detailed synthetic protocol, offers a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- SOL SpA. (n.d.). Safety Data Sheet sulphur dioxide.

- Thermo Fisher Scientific. (2012). Safety Data Sheet - Methanesulfonic acid.

- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0023593).

- Houghtaling, J., et al. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH.

- Angene Chemical. (2021). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Royal Society of Chemistry. (n.d.). Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H).

- Aquigen Bio Sciences. (n.d.). This compound | CAS No.

- Biosynth. (n.d.). (2,3-Dihydro-1H-inden-2-yl)methanol | 5445-45-4 | FAA44545.

- PubChem. (n.d.). Methanesulfonate.

- ResearchGate. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

- PubChem. (n.d.). Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)-.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and....

- ResearchGate. (2006). (PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl).

- ChemicalBook. (2023). [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid sodium salt.

- BLDpharm. (n.d.). 777-72-0|this compound.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

- GNPS. (2022). GNPS Library Spectrum CCMSLIB00009972303.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:777-72-0.

- ChemicalBook. (n.d.). Methyl methanesulfonate(66-27-3) 1H NMR spectrum.

- BLDpharm. (n.d.). 1292310-40-7|2,3-Dihydro-1H-inden-1-yl methanesulfonate.

- HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247).

- ChemicalBook. (n.d.). 2,3-dihydro-1H-indene-4-carboxylic acid(4044-54-6) 1 H NMR.

- SRIRAMCHEM. (n.d.). This compound.

- Wikipedia. (n.d.). Methanesulfonic acid.

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- SpectraBase. (n.d.). Methanesulfonic acid (anhydrous).

- Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach.

- ResearchGate. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- Wikipedia. (n.d.). Ethyl methanesulfonate.

- National Toxicology Program. (n.d.). Table 1, Properties of Methyl Methanesulfonate. 15th Report on Carcinogens - NCBI.

- ChemicalBook. (n.d.). N-(3-oxo-2,3-dihydro-1H-inden-5-yl)methanesulfonamide.

- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid.

Sources

- 1. This compound | CAS No: 777-72-0 [aquigenbio.com]

- 2. This compound - CAS:777-72-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Table 1, Properties of Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate (CAS No. 777-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS No. 777-72-0), a key organic compound utilized primarily as a pharmaceutical reference standard. This document delves into its chemical and physical properties, offers a detailed synthesis protocol, and explores its significant role in analytical method development and quality control within the pharmaceutical industry. Furthermore, a thorough examination of its chemical reactivity, particularly as a mesylate, is presented, highlighting its potential in synthetic organic chemistry. Safety protocols and handling procedures are also detailed to ensure its proper and safe use in a laboratory setting. This guide is intended to be an essential resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, also known as 2-indanyl mesylate, is a sulfonate ester with the chemical formula C₁₀H₁₂O₃S. Its molecular structure features a methanesulfonyl group attached to the 2-position of a 2,3-dihydro-1H-indene (indane) ring system. While not a common household name, this compound plays a crucial role in the pharmaceutical industry, primarily as a certified reference material.[1][2] Reference standards are highly purified compounds used to ensure the identity, purity, quality, and strength of drug substances and products. The availability of well-characterized reference standards like this compound is critical for regulatory compliance and the overall safety and efficacy of pharmaceutical products.[1]

One of the primary applications of this compound is as a potential impurity reference for the antiarrhythmic drug, Aprindine.[1][3] Aprindine is a Class Ib antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[4][5] The synthesis of active pharmaceutical ingredients (APIs) like Aprindine can sometimes lead to the formation of related impurities. Regulatory bodies worldwide mandate the identification and control of such impurities to ensure the safety of the final drug product. This compound serves as a standard to develop and validate analytical methods for detecting and quantifying this specific potential impurity in Aprindine.

Beyond its role as a reference standard, the chemical structure of this compound, specifically the presence of the mesylate group, imparts significant reactivity, making it a potentially useful intermediate in organic synthesis. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. This reactivity opens avenues for the synthesis of a variety of substituted indane derivatives, which are scaffolds of interest in medicinal chemistry.

This guide will provide a detailed exploration of the synthesis, properties, applications, and safety considerations of this compound, offering valuable insights for professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 777-72-0 | [1][6] |

| Molecular Formula | C₁₀H₁₂O₃S | [1][6] |

| Molecular Weight | 212.27 g/mol | [1][6] |

| Synonyms | 2-Indanyl mesylate, Methanesulfonic acid 2,3-dihydro-1H-inden-2-yl ester | [6] |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Soluble in polar organic solvents | [7] |

| Storage | Sealed in a dry environment at room temperature | [6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, 2,3-dihydro-1H-inden-2-ol (2-indanol). This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

General Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound from 2-indanol.

Reagents and Materials:

-

2,3-Dihydro-1H-inden-2-ol (2-indanol)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-inden-2-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To this cooled solution, add triethylamine (1.5 equivalents).

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically achieved using a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral data can be inferred from the known spectra of its constituent parts and related molecules.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring, typically in the range of 7.1-7.3 ppm. The methylene protons at the 1 and 3 positions of the indane ring would likely appear as multiplets between 3.0 and 3.5 ppm. The proton at the 2-position, attached to the carbon bearing the mesylate group, would be shifted downfield and likely appear as a multiplet around 5.0-5.5 ppm. The methyl protons of the methanesulfonyl group would give a sharp singlet at approximately 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons in the region of 120-145 ppm. The methylene carbons at positions 1 and 3 would resonate around 35-40 ppm. The carbon at the 2-position, bonded to the oxygen of the mesylate group, would be significantly deshielded, appearing around 75-85 ppm. The methyl carbon of the methanesulfonyl group would be observed at approximately 38-40 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

C-O stretching: A strong absorption band for the ester C-O bond, expected around 1000-1100 cm⁻¹.

-

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

-

C=C stretching: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 212. Key fragmentation patterns would likely involve the loss of the methanesulfonyl group or cleavage of the indane ring.

Applications in Pharmaceutical Analysis and Drug Development

The primary and most well-documented application of this compound is as a pharmaceutical reference standard.[1][2] This role is critical in the context of drug development and manufacturing, particularly for ensuring the quality and safety of the antiarrhythmic drug Aprindine.

Impurity Profiling of Aprindine

During the synthesis of Aprindine, various side reactions or the presence of unreacted starting materials can lead to the formation of impurities. One such potential impurity is this compound. Regulatory agencies such as the FDA and EMA require pharmaceutical companies to identify, quantify, and control impurities in their drug products. The use of a well-characterized reference standard for each potential impurity is essential for this process.

Analytical Method Development and Validation:

-

Specificity/Selectivity: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be able to separate the main API (Aprindine) from all its potential impurities. This compound is used to spike samples of Aprindine to demonstrate that the analytical method can effectively resolve the two compounds.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to prepare solutions of known concentrations to determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.

-

Accuracy and Precision: The reference standard is used to assess the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method for quantifying the impurity.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. The mesylate anion is a very weak base, making it readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 2-position of the indane ring system.

Nucleophilic Substitution Reactions

This compound is an ideal substrate for Sₙ2 reactions. The secondary carbon to which the mesylate is attached is accessible to nucleophiles, and the excellent leaving group facilitates the reaction. A variety of nucleophiles can be employed to synthesize a diverse array of 2-substituted indane derivatives.

Examples of Nucleophilic Substitution Reactions:

-

With Azide: Reaction with sodium azide would yield 2-azido-2,3-dihydro-1H-indene, which can be further reduced to 2-aminoindane, a valuable building block.

-

With Cyanide: Treatment with sodium cyanide would produce 2-cyano-2,3-dihydro-1H-indene, which can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

-

With Alkoxides: Reaction with sodium alkoxides would lead to the formation of 2-alkoxyindanes (ethers).

-

With Amines: Amines can act as nucleophiles to displace the mesylate group, forming N-substituted 2-aminoindanes.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form indene. The base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate group, and the mesylate group is eliminated simultaneously, leading to the formation of a double bond. The choice of base and reaction conditions can influence the competition between substitution and elimination pathways. Bulky bases tend to favor elimination.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling sulfonate esters and related chemicals should be followed. Based on the SDS for a structurally similar compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly sealed container in a cool, dry place.[6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound (CAS No. 777-72-0) is a valuable compound with a significant, albeit specialized, role in the pharmaceutical industry. Its primary application as a reference standard for the antiarrhythmic drug Aprindine underscores the critical importance of impurity profiling in ensuring the safety and quality of medicines. The well-defined chemical properties and reactivity of this compound, particularly the presence of the excellent mesylate leaving group, also present opportunities for its use as a synthetic intermediate in the preparation of novel indane derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safety, serving as a vital resource for professionals working in the fields of pharmaceutical analysis, drug development, and organic synthesis. A thorough understanding of this compound's characteristics is essential for its effective and safe utilization in a research and development setting.

References

- Sigma-Aldrich. (2024).

- Omsynth Lifesciences. (n.d.). Aprindine Hydrochloride Impurities.

- Supplementary Information File for related compounds. J Pharm Pharm Sci (2021) 24, 421-434.

- Aquigen Bio Sciences. (n.d.).

- Sigma-Aldrich. (2025).

- Angene Chemical. (2021). Safety Data Sheet for (1-Benzhydrylazetidin-3-yl)

- BLDpharm. (n.d.).

- NOAA. (n.d.).

- Benchchem. (n.d.).

- Sunway Pharm Ltd. (n.d.).

- BLDpharm. (n.d.).

- Biosynth. (n.d.). (2,3-Dihydro-1H-inden-2-yl)methanol | 5445-45-4 | FAA44545.

- Cole-Parmer. (n.d.).

- National Center for Biotechnology Information. (2021). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.

- Benchchem. (n.d.).

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- ResearchGate. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

- Axon Medchem. (n.d.). Aprindine hydrochloride | Antiarrhythmic agent | Axon 4014.

- MedChemExpress. (n.d.). Aprindine hydrochloride | Anti-Anrhythmic Agent.

- SRIRAMCHEM. (n.d.).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.

- Benchchem. (n.d.). The Intricate Dance of Aprindine with Cardiac Sodium Channels: A Technical Guide.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. This compound | CAS No: 777-72-0 [aquigenbio.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. omsynth.com [omsynth.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CAS:777-72-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

The Indane Scaffold: From Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide on the Discovery, History, and Medicinal Chemistry of Indane Derivatives

Abstract

The indane scaffold, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a quintessential "privileged structure" in medicinal chemistry. Its unique conformational rigidity and the stereochemical diversity afforded by substitutions on both its aromatic and aliphatic portions have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the indane core, tracing its journey from early synthetic curiosities to its central role in blockbuster drugs. We will delve into the foundational synthetic strategies that unlocked the potential of this scaffold, followed by in-depth case studies on landmark indane-based drugs such as the anti-Alzheimer's agent Donepezil. By examining the causality behind experimental choices, the evolution of structure-activity relationships, and the mechanistic underpinnings of their biological activity, this guide offers researchers, scientists, and drug development professionals a detailed perspective on the enduring legacy and future potential of indane derivatives.

Introduction: The Indane Moiety as a Privileged Scaffold

The indane ring system, chemically known as 2,3-dihydro-1H-indene, is an attractive scaffold for medicinal chemists due to the fusion of aromatic and aliphatic properties within a rigid structure.[1] This bicyclic system provides a well-defined three-dimensional orientation for substituents, facilitating precise interactions with biological targets.[1][2] The versatility of the indane core is evident in the diverse pharmacological activities its derivatives possess, including neuroprotective, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The term "privileged structure" is aptly applied to the indane scaffold because this single molecular framework is capable of providing ligands for a variety of different biological targets.[1] This versatility stems from the multifarious possibilities for varying the substituent patterns on the fused ring system, which enables extensive exploration of structure-activity relationships (SAR).[4][5] Marketed drugs such as the HIV protease inhibitor Indinavir, the anti-inflammatory prodrug Sulindac, and the acetylcholinesterase inhibitor Donepezil all feature the indane core, underscoring its therapeutic significance.[3][4] This guide will illuminate the historical development and chemical logic that elevated this simple hydrocarbon to a pillar of modern drug discovery.

Foundational Synthesis: Forging the Core Structure

The utility of any scaffold is predicated on the accessibility of its core structure. The indane skeleton is most commonly prepared via two principal routes: the hydrogenation of indene or the intramolecular cyclization of phenyl-substituted precursors.[6] The latter approach, particularly the Friedel-Crafts acylation of 3-arylpropionic acids or their acid chlorides, has become a workhorse for generating 1-indanones—highly versatile intermediates for a vast array of more complex derivatives.[6][7][8]

The choice between using a carboxylic acid or an acid chloride for the cyclization involves a trade-off between atom economy and reaction conditions. Direct cyclization of the acid is more atom-economical but often requires harsh catalysts like polyphosphoric acid, while the acid chloride route can proceed under milder conditions using Lewis acids like aluminum chloride.[7][8]

Figure 1: Key synthetic pathways to the indane scaffold and its derivatives.

Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation

This protocol describes a representative procedure for the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride to yield 1-indanone.

Materials:

-

3-Phenylpropionic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-phenylpropionic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Gently heat the mixture to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-phenylpropionyl chloride, which is often used directly in the next step.

-

Cyclization: Cool a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in an ice bath. To this suspension, add a solution of the crude 3-phenylpropionyl chloride in anhydrous DCM dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-indanone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-indanone.

A Landmark in Neuropharmacology: The Discovery and Development of Donepezil

The development of Donepezil (marketed as Aricept) stands as a testament to the power of the indane scaffold in addressing complex neurological disorders. Its discovery was driven by the cholinergic hypothesis of Alzheimer's disease, which posits that the cognitive symptoms of the disease are related to a deficit in the neurotransmitter acetylcholine.[9]

From Hypothesis to High-Affinity Inhibitor

The therapeutic strategy was to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby increasing the neurotransmitter's concentration and enhancing cholinergic function.[10][11][12] Research at Eisai Co. led to the design of Donepezil, a molecule that cleverly combines a 5,6-dimethoxy-1-indanone moiety with an N-benzylpiperidine group through a methylene linker. This structure allows it to bind reversibly to both the catalytic active site and the peripheral anionic site of the AChE enzyme, resulting in potent and selective inhibition.[13]

Figure 2: Mechanism of action of Donepezil at the cholinergic synapse.

Beyond its primary role as an AChE inhibitor, Donepezil has been found to act as a potent agonist of the σ₁ receptor and may upregulate nicotinic receptors, contributing to its neuroprotective effects.[9]

Key Data on Donepezil

The pharmacokinetic and pharmacodynamic properties of Donepezil make it a clinically effective and manageable drug.

| Property | Value / Description | Reference(s) |

| Mechanism of Action | Reversible, non-competitive inhibitor of acetylcholinesterase (AChE). | [9][10][12] |

| Bioavailability | ~100% | |

| Peak Plasma Time | 3–4 hours | [9] |

| Plasma Half-life | ~70 hours (up to 100 hours in the elderly) | [9] |

| Protein Binding | ~96% (primarily to albumin and alpha1-acid glycoprotein) | [9] |

| Metabolism | Hepatic, via CYP2D6 and CYP3A4 enzymes and glucuronidation. | [9] |

| Excretion | Primarily renal; ~17% excreted unchanged in urine. | [9] |

Synthetic Workflow: A Common Route to Donepezil

The most widely recognized synthesis of Donepezil involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde, followed by the reduction of the resulting unsaturated intermediate.[14][15]

Figure 3: High-level synthetic workflow for the preparation of Donepezil.

Detailed Protocol: Aldol Condensation and Reduction

-

Condensation: To a stirred solution of 5,6-dimethoxy-1-indanone (1 equivalent) and N-benzylpiperidine-4-carboxaldehyde (1 equivalent) in a suitable solvent like methanol, slowly add a base such as sodium hydroxide flakes at room temperature.[16] The reaction mixture is stirred for several hours until TLC analysis indicates the completion of the reaction. The solid unsaturated intermediate that forms is typically collected by filtration.[16]

-

Reduction: The filtered intermediate is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[16] Alternatively, reducing agents like Raney nickel can be employed.[16] The reduction selectively saturates the exocyclic double bond to yield Donepezil.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude Donepezil is then purified, often by recrystallization or conversion to its hydrochloride salt to improve stability and handling.

Diversification and Modern Frontiers

The success of early indane-based drugs catalyzed the exploration of this scaffold across a wide spectrum of diseases, leading to the discovery of novel agents with diverse mechanisms of action.

-

Antiviral Agents: The development of Indinavir, an HIV protease inhibitor, was a landmark in structure-based drug design.[1] The aminoindanol core of Indinavir serves as a non-peptidic mimic of a peptide transition state, enabling potent and specific inhibition of the viral enzyme.[1]

-

Anti-inflammatory Drugs: Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that exists as a prodrug.[4] Its indene acetic acid structure is reversibly reduced in the body to the active sulfide metabolite, which inhibits cyclooxygenase (COX) enzymes.

-

Anticancer Therapeutics: More recently, the indane scaffold has been exploited in the development of anticancer agents.[17][18] Indanocine, for example, is a potent inhibitor of tubulin polymerization.[17] Other indane derivatives have been designed as inhibitors of novel cancer targets like USP7, a deubiquitinase involved in tumorigenesis.[19]

-

CNS Agents: Beyond Alzheimer's, indane derivatives have found use as monoamine oxidase (MAO) inhibitors like Rasagiline for Parkinson's disease and as amine uptake inhibitors like indatraline.[1]

The continued exploration of SAR for the indane core reveals how subtle modifications can dramatically alter target specificity and pharmacological profiles, cementing its status as a truly privileged and tunable structure in drug discovery.[20][21]

Conclusion

The history of indane derivatives is a compelling narrative of chemical innovation meeting therapeutic need. From its origins in classical organic synthesis, the indane scaffold has evolved into a validated and highly versatile platform for drug design. The rigid, well-defined structure provides a reliable anchor for functional groups, allowing for the rational design of potent and selective inhibitors, antagonists, and modulators for a myriad of biological targets. The stories of Donepezil and other successful indane-based drugs demonstrate a clear progression from broad screening to hypothesis-driven, structure-based design. As our understanding of disease biology deepens, the privileged indane scaffold will undoubtedly continue to serve as a starting point for the development of the next generation of innovative medicines.

References

-

Donepezil - Wikipedia . Wikipedia. [Link]

-

DONEPEZIL SYNTHESIS . New Drug Approvals. [Link]

-